

Application Note: Non-Destructive Analysis of Americium-241 Using Gamma Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Americium
Cat. No.: B1195910

[Get Quote](#)

AN-GS-AM241

Audience: Researchers, scientists, and drug development professionals.

Introduction

Americium-241 (^{241}Am) is a synthetic radionuclide of significant interest in various fields, including nuclear safeguarding, environmental monitoring, and as a component in certain industrial devices like smoke detectors. It is also a potential contaminant in nuclear waste and a decay product of Plutonium-241 (^{241}Pu). Non-destructive analysis (NDA) using gamma spectroscopy is a powerful and efficient technique for the identification and quantification of ^{241}Am without altering the sample's physical or chemical composition. This application note provides a detailed protocol for the non-destructive analysis of ^{241}Am using gamma spectroscopy, highlighting its characteristic gamma-ray emissions.

^{241}Am primarily decays via alpha emission, but it also emits a series of low-energy gamma rays and X-rays. The most prominent and analytically useful gamma ray is emitted at 59.54 keV with a high emission probability, making it a distinct signature for the presence of ^{241}Am .^{[1][2][3]} High-purity germanium (HPGe) detectors are often preferred for this analysis due to their excellent energy resolution, which allows for the clear separation of the 59.54 keV peak from other potential gamma-ray lines in complex spectra. However, sodium iodide (NaI) detectors can also be used, especially when high resolution is not a primary concern.^[2]

This method is particularly advantageous for rapid screening and quantification of ^{241}Am in sealed containers, waste drums, and other samples where destructive analysis is impractical or undesirable.

Key Gamma-Ray Emissions of Americium-241

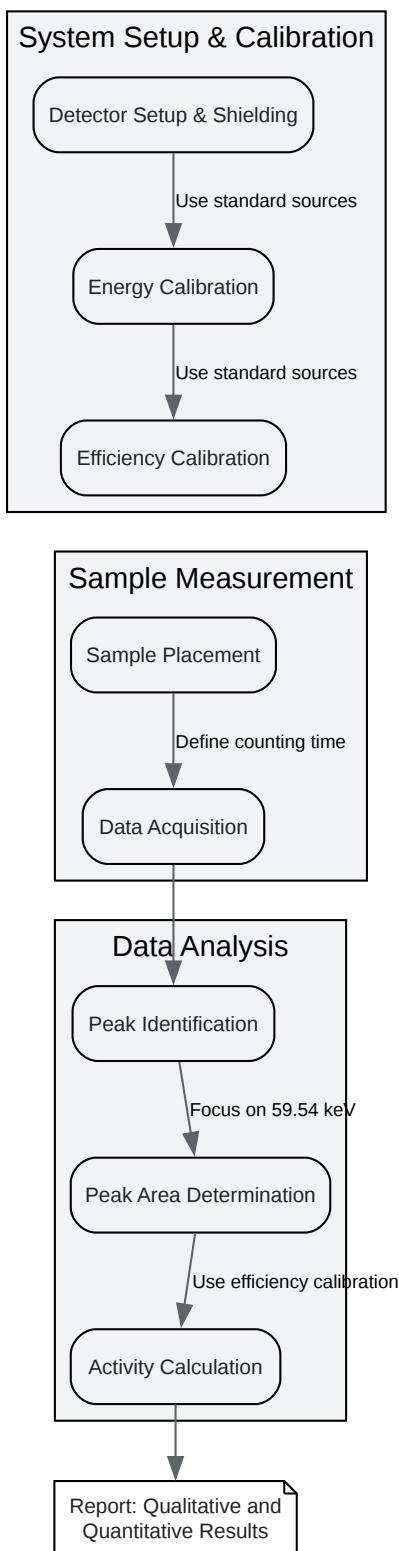
The accurate identification and quantification of **Americium-241** through gamma spectroscopy relies on the detection of its characteristic gamma-ray emissions. The table below summarizes the most significant gamma-ray energies and their corresponding emission probabilities.

Gamma-Ray Energy (keV)	Emission Probability (%)	Notes
59.5409	35.9	Primary analytical peak, most intense emission. [1] [3]
26.34	2.06 ± 0.03	Often visible in high-resolution spectra. [4]
13.9	-	Lower intensity, may be difficult to detect. [3]
17.8	-	Lower intensity, may be difficult to detect. [3]

Note: The emission probabilities and energies may vary slightly between different nuclear data libraries.

Experimental Protocol: Non-Destructive Assay of Americium-241

This protocol outlines the steps for the qualitative and quantitative non-destructive analysis of **Americium-241** in a sample using a high-purity germanium (HPGe) detector.


1. Materials and Equipment

- High-Purity Germanium (HPGe) detector with appropriate shielding (e.g., lead castle) to reduce background radiation.[\[5\]](#)

- Multichannel Analyzer (MCA) and associated data acquisition software.
- Calibration sources with known activities and gamma-ray energies (e.g., ^{133}Ba , ^{152}Eu , or a certified ^{241}Am source).
- Sample to be analyzed.
- Sample holder to ensure reproducible counting geometry.

2. Experimental Workflow Diagram

Experimental Workflow for Non-Destructive Analysis of Americium-241

[Click to download full resolution via product page](#)

Caption: Workflow for the non-destructive analysis of **Americium-241**.

3. Detector Setup and Shielding

- Position the HPGe detector within a lead shield to minimize background radiation from naturally occurring radionuclides and cosmic rays.[\[5\]](#)
- Ensure the detector is cooled with liquid nitrogen to its operating temperature and allow it to stabilize.

4. Energy and Efficiency Calibration

- Energy Calibration:
 - Place a standard calibration source with well-known gamma-ray energies (e.g., ^{133}Ba or ^{152}Eu) at a fixed and reproducible distance from the detector.
 - Acquire a spectrum for a sufficient duration to obtain well-defined photopeaks.
 - Identify the centroids of the known photopeaks and create a calibration curve of channel number versus energy. This is typically performed using the analysis software.
- Efficiency Calibration:
 - Using the same calibrated source(s) and geometry as in the energy calibration, determine the detector efficiency at each prominent gamma-ray energy.
 - The efficiency (ϵ) is calculated as: $\epsilon = (\text{Net Peak Area} / \text{Counting Time}) / (\text{Source Activity} * \text{Gamma-ray Emission Probability})$
 - Plot the efficiency as a function of energy to generate an efficiency curve for the specific counting geometry. This curve is essential for quantitative analysis.

5. Sample Measurement

- Place the sample containing the suspected **Americium-241** in the same geometry used for the efficiency calibration to ensure the accuracy of the quantitative results.
- Acquire a gamma-ray spectrum of the sample. The counting time will depend on the expected activity of ^{241}Am in the sample; lower activities will require longer counting times to

achieve statistically significant results.

6. Data Analysis

- Qualitative Analysis:
 - Examine the acquired spectrum for the presence of a photopeak at 59.54 keV.[2][3] The presence of this peak is a strong indicator of ^{241}Am .
 - Confirm the identity by checking for other, less intense gamma-ray lines of ^{241}Am if the statistics of the spectrum are sufficient.
- Quantitative Analysis:
 - Determine the net peak area of the 59.54 keV photopeak. This involves subtracting the background continuum from the total counts in the peak region. Most spectroscopy software packages have automated peak-fitting routines for this purpose.
 - Calculate the activity of ^{241}Am in the sample using the following equation: Activity (Bq) = (Net Peak Area of 59.54 keV peak) / (Counting Time (s) * Detector Efficiency at 59.54 keV * Emission Probability of 59.54 keV gamma-ray)

7. Reporting

The final report should include:

- A plot of the gamma-ray spectrum with the ^{241}Am peak(s) clearly labeled.
- A table summarizing the identified radionuclides and their activities.
- A statement of the measurement uncertainty, which should incorporate uncertainties from the peak area determination, the efficiency calibration, and the nuclear data (emission probability).

Considerations and Limitations

- Low-Energy Attenuation: The 59.54 keV gamma-ray is of relatively low energy and can be significantly attenuated by the sample matrix and container walls. This effect must be

corrected for in quantitative analyses of dense or high-Z materials.

- **Interferences:** While the 59.54 keV peak is quite distinct, potential interferences from other radionuclides with gamma-ray emissions in the same energy region should be considered, especially in complex samples. High-resolution detectors are crucial to mitigate this.
- **Counting Geometry:** Strict adherence to a reproducible counting geometry for both calibration and sample measurement is critical for accurate quantitative results.

Conclusion

Non-destructive gamma spectroscopy is a robust and reliable method for the identification and quantification of **Americium-241**. The prominent 59.54 keV gamma-ray provides a clear signature for its presence. By following a carefully controlled protocol for calibration, measurement, and analysis, researchers can obtain accurate and timely results without the need for sample destruction. This technique is invaluable for a wide range of applications, from nuclear materials accounting to environmental monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [osti.gov](https://www.osti.gov/) [osti.gov]
- 2. Americium (Am241) Gamma Spectrum | Gamma Spectacular [[gammaspectacular.com](https://www.gammaspectacular.com)]
- 3. Americium-241 - Wikipedia [en.wikipedia.org]
- 4. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 5. [radioprotection.org](https://www.radioprotection.org) [radioprotection.org]
- To cite this document: BenchChem. [Application Note: Non-Destructive Analysis of Americium-241 Using Gamma Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195910#gamma-spectroscopy-for-non-destructive-analysis-of-americium-241>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com